molecular formula C8H8Cl2N2O B8335586 Cyclopropyl(4,6-dichloropyrimidin-5-yl)methanol

Cyclopropyl(4,6-dichloropyrimidin-5-yl)methanol

Cat. No. B8335586
M. Wt: 219.06 g/mol
InChI Key: IJGVPIQKQDHSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680114B2

Procedure details

To a stirred solution of LDA (9.85 mL, 1.5 M, 15.8 mmol) in THF (20 mL) was added dropwise a solution of 4,6-dichloropyrimidine (2.00 g, 13.4 mmol) in THF (12 mL) at −78° C. After stirring for 1.5 hours, a solution of cyclopropanecarbaldehyde (1.05 g, 15.0 mmol) in THF (10 mL) was added dropwise. The solution was stirred at −78° C. for 1 hour and then quenched by addition of water (10 mL). The reaction mixture was allowed to warm to room temperature and partitioned between EtOAc and water. The organic layer was washed with brine, dried and concentrated. The residue was purified by column chromatography (hexanes/EtOAc, 3:1) to give Cyclopropyl-(4,6-dichloro-pyrimidin-5-yl)-methanol (2.36 g, 80%) as a yellow oil. 1H NMR (CDCl3, 400 MHz) δ 8.70 (s, 1H), 4.56 (m, 1H), 2.63 (d, J=8.0 Hz, 1H), 1.70 (m, 1H), 0.76 (m, 1H), 0.55 (m, 2H).
Name
Quantity
9.85 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[Cl:9][C:10]1[CH:15]=[C:14]([Cl:16])[N:13]=[CH:12][N:11]=1.[CH:17]1([CH:20]=[O:21])[CH2:19][CH2:18]1>C1COCC1>[CH:17]1([CH:20]([C:15]2[C:10]([Cl:9])=[N:11][CH:12]=[N:13][C:14]=2[Cl:16])[OH:21])[CH2:19][CH2:18]1 |f:0.1|

Inputs

Step One
Name
Quantity
9.85 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
C1(CC1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at −78° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched by addition of water (10 mL)
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (hexanes/EtOAc, 3:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CC1)C(O)C=1C(=NC=NC1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.